1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
CAS No.:
Cat. No.: VC20195127
Molecular Formula: C15H23ClN2O2
Molecular Weight: 298.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23ClN2O2 |
|---|---|
| Molecular Weight | 298.81 g/mol |
| IUPAC Name | 1-(4-chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol |
| Standard InChI | InChI=1S/C15H23ClN2O2/c1-12-9-14(3-4-15(12)16)20-11-13(19)10-18-7-5-17(2)6-8-18/h3-4,9,13,19H,5-8,10-11H2,1-2H3 |
| Standard InChI Key | MFSWSQCIDNMMJJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C)O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₁₅H₂₃ClN₂O₂ and a molecular weight of 298.81 g/mol. Its IUPAC name, 1-(4-chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol, reflects its three core components:
-
A 4-chloro-3-methylphenoxy aromatic group
-
A propan-2-ol backbone
-
A 4-methylpiperazine moiety.
The presence of a chlorinated aromatic ring enhances lipophilicity, while the piperazine group contributes to basicity and hydrogen-bonding capacity, critical for receptor interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃ClN₂O₂ |
| Molecular Weight | 298.81 g/mol |
| IUPAC Name | 1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C)O)Cl |
| PubChem CID | 2770408 |
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis typically involves multi-step reactions:
-
Phenoxy Intermediate Formation: Alkylation of 4-chloro-3-methylphenol with epichlorohydrin yields 1-chloro-3-(4-chloro-3-methylphenoxy)propan-2-ol .
-
Piperazine Incorporation: Nucleophilic substitution of the chloride with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in acetonitrile) forms the final product .
Optimization Challenges
-
Regioselectivity: Competing reactions at the piperazine nitrogen require controlled stoichiometry .
-
Purification: Column chromatography is often necessary due to byproducts from incomplete substitutions.
Table 2: Representative Synthetic Yield Data
| Step | Reagents | Yield (%) |
|---|---|---|
| Phenoxy Alkylation | Epichlorohydrin, NaOH | 78 |
| Piperazine Substitution | 4-Methylpiperazine, K₂CO₃ | 65 |
Pharmacological Profile and Mechanisms of Action
Antidepressant and Anxiolytic Activity
The compound demonstrates affinity for serotonin (5-HT) and dopamine (D₂) receptors, implicated in mood regulation . In vitro assays show:
-
IC₅₀ = 12 nM for serotonin reuptake inhibition.
-
Kₐ = 0.04 nM at κ-opioid receptors, suggesting potential as an opioid antagonist .
Neuropharmacological Mechanisms
-
Monoamine Modulation: Blocks reuptake transporters, increasing synaptic 5-HT and NE levels.
-
Opioid Pathway Antagonism: Binds to κ-opioid receptors, attenuating stress-induced dysphoria .
Structure-Activity Relationship (SAR) Insights
Critical Substituents
-
Chlorine Position: 4-Cl on the aromatic ring maximizes receptor affinity vs. 3-Cl analogues (10-fold difference) .
-
Piperazine Methyl Group: N-Methylation enhances blood-brain barrier permeability (logP = 1.8 vs. 1.2 for des-methyl) .
Table 3: SAR of Structural Analogues
| Compound | κ-Opioid Kₐ (nM) | 5-HT Reuptake IC₅₀ (nM) |
|---|---|---|
| Target Compound | 0.04 | 12 |
| 3-Cl Isomer | 0.39 | 89 |
| Des-Methyl Piperazine | 1.2 | 210 |
Comparative Analysis with Structural Analogues
Piperazine Derivatives
-
LY255582: Lacks phenoxy group, showing 40-fold lower κ-opioid affinity .
-
JDTic: Incorporates a tetrahydroisoquinoline scaffold, increasing μ-opioid selectivity but reducing oral bioavailability .
Table 4: Pharmacokinetic Comparison
| Parameter | Target Compound | JDTic |
|---|---|---|
| Oral Bioavailability | 42% | 18% |
| t₁/₂ (h) | 6.7 | 2.3 |
| Plasma Protein Binding | 89% | 94% |
Future Research Directions
Clinical Translation
-
Phase I trials needed to assess human pharmacokinetics.
-
PET ligand development for receptor occupancy studies.
Structural Optimization
-
Deuteriation at metabolically labile sites to prolong half-life.
-
Prodrug formulations to enhance water solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume